molecular formula C13H11NO4 B3023132 methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate CAS No. 718603-58-8

methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

Cat. No.: B3023132
CAS No.: 718603-58-8
M. Wt: 245.23 g/mol
InChI Key: JZRSMIJNQIYQJJ-UHFFFAOYSA-N
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Description

Indole derivatives are compounds containing an indole moiety. They are important in medicinal chemistry due to their broad-spectrum biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . The physical and chemical properties of specific indole derivatives would depend on their specific structures.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Indole and its derivatives are crucial scaffolds in the synthesis of pharmaceuticals, natural products, and advanced materials. The compound "methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate" could potentially serve as a key intermediate in the synthesis of indole alkaloids, which have diverse biological activities. The synthesis of indoles, including methods that might involve derivatives such as this compound, has been extensively studied due to their importance in drug development and synthetic chemistry. The indole nucleus is a common feature in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties (Taber & Tirunahari, 2011).

Safety and Hazards

The safety and hazards of indole derivatives would depend on their specific structures and uses. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing new indole derivatives and exploring their biological activities.

Properties

IUPAC Name

methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-13(17)12(16)6-11(15)9-7-14-10-5-3-2-4-8(9)10/h2-5,7,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSMIJNQIYQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388021
Record name methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718603-58-8
Record name methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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